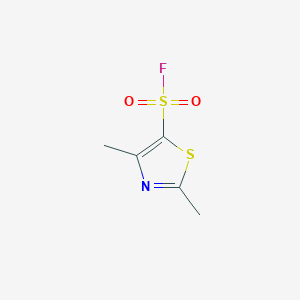
Dimethyl-1,3-thiazole-5-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₆FNO₂S₂ It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of thiazole derivatives with sulfonyl fluoride reagents. One common method involves the reaction of 2,4-dimethylthiazole with sulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality.
化学反応の分析
Types of Reactions
Dimethyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or thioethers.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the thiazole ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols and Thioethers: Formed from reduction reactions.
科学的研究の応用
Dimethyl-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the study of enzyme inhibition, as the sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of dimethyl-1,3-thiazole-5-sulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and the active site of target enzymes. This covalent modification leads to the irreversible inhibition of enzyme activity. The compound primarily targets serine proteases, where it reacts with the serine residue in the active site, forming a stable sulfonyl-enzyme complex.
類似化合物との比較
Dimethyl-1,3-thiazole-5-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives and thiazole-based compounds:
Sulfonyl Fluoride Derivatives: Similar compounds include trifluoromethanesulfonyl fluoride and methanesulfonyl fluoride. These compounds also act as enzyme inhibitors but differ in their reactivity and specificity.
Thiazole-Based Compounds: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups and applications. This compound is unique due to the presence of both the dimethyl and sulfonyl fluoride groups, which confer distinct reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, enzyme inhibition studies, and the development of new pharmaceuticals.
特性
分子式 |
C5H6FNO2S2 |
|---|---|
分子量 |
195.2 g/mol |
IUPAC名 |
2,4-dimethyl-1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C5H6FNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3 |
InChIキー |
DCCUPDUVLWBVSN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


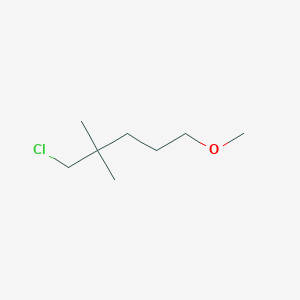

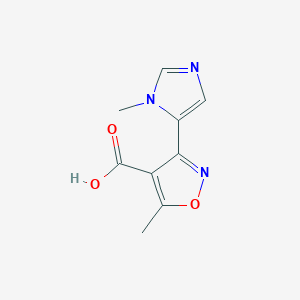
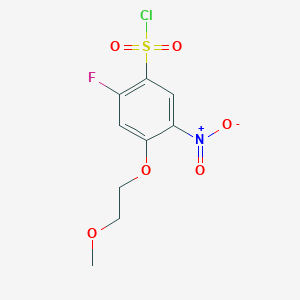

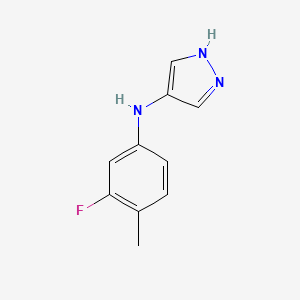
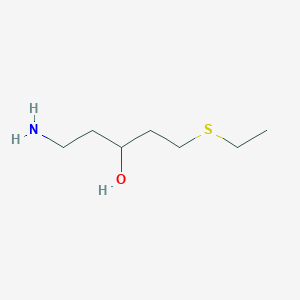

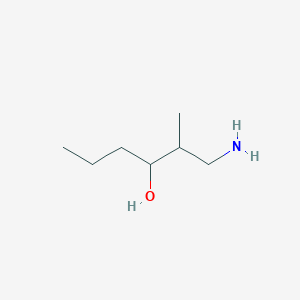
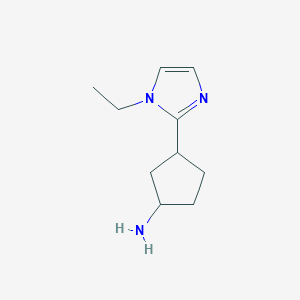


![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)

